molecular formula C15H23N5O14P2 B033765 [(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate CAS No. 20762-30-5

[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

Cat. No.: B033765
CAS No.: 20762-30-5
M. Wt: 559.32 g/mol
InChI Key: PWJFNRJRHXWEPT-AOOZFPJJSA-N
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Description

Adenosine diphosphate ribose is a molecule derived from nicotinamide adenine dinucleotide. It plays a crucial role in various cellular processes, including cell signaling, DNA repair, gene regulation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine diphosphate ribose can be challenging due to the complexity of its structure. One common method involves the enzymatic conversion of nicotinamide adenine dinucleotide to adenosine diphosphate ribose using adenosine diphosphate ribosyltransferases. These enzymes catalyze the transfer of adenosine diphosphate ribose moieties to target proteins or other molecules .

Industrial Production Methods

Industrial production of adenosine diphosphate ribose typically involves the use of recombinant enzymes to catalyze the conversion of nicotinamide adenine dinucleotide to adenosine diphosphate ribose. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions

Adenosine diphosphate ribose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice can significantly impact the efficiency and outcome of these reactions .

Major Products

The major products formed from these reactions include adenosine diphosphate ribose phosphate, reduced adenosine diphosphate ribose, and various adenosine diphosphate ribose conjugates, depending on the specific reaction and reagents used .

Scientific Research Applications

Adenosine diphosphate ribose has numerous applications in scientific research, including:

Mechanism of Action

Adenosine diphosphate ribose exerts its effects through adenosine diphosphate ribosylation, a post-translational modification that involves the transfer of adenosine diphosphate ribose moieties to target proteins. This modification can alter protein function, stability, and interactions by adding bulky and negatively charged adenosine diphosphate ribose groups. The molecular targets of adenosine diphosphate ribose include various proteins involved in DNA repair, gene regulation, and cell signaling pathways .

Comparison with Similar Compounds

Adenosine diphosphate ribose is similar to other nucleotides and nucleotide derivatives, such as:

Adenosine diphosphate ribose is unique in its ability to modify proteins through adenosine diphosphate ribosylation, a process that can regulate various cellular functions and has significant implications for health and disease .

Properties

CAS No.

20762-30-5

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] hydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18)/t6-,7+,8+,10-,11+,12+,15+/m0/s1

InChI Key

PWJFNRJRHXWEPT-AOOZFPJJSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](C=O)O)O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N

physical_description

Solid

Related CAS

26656-46-2

Synonyms

5'-Diphosphoribose, Adenosine
Adenosine 5' Diphosphoribose
Adenosine 5'-Diphosphoribose
Adenosine Diphosphate Ribose
Adenosine Diphosphoribose
ADP Ribose
ADP-Ribose
ADPribose
Diphosphate Ribose, Adenosine
Diphosphoribose, Adenosine
Ribose, Adenosine Diphosphate
Ribose, ADP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate
Reactant of Route 3
[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate
Reactant of Route 4
[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate
Reactant of Route 5
[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate
Reactant of Route 6
[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

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